molecular formula C24H45O6Y B055277 Yttrium(III) 2-ethylhexanoate CAS No. 114012-65-6

Yttrium(III) 2-ethylhexanoate

Cat. No.: B055277
CAS No.: 114012-65-6
M. Wt: 518.5 g/mol
InChI Key: AGOMHFKGCMKLDA-UHFFFAOYSA-K
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Description

Yttrium(III) 2-ethylhexanoate: is an organometallic compound with the molecular formula C24H45O6Y . It is a coordination complex where yttrium is bonded to three 2-ethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Yttrium(III) 2-ethylhexanoate can be synthesized by reacting yttrium oxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent under elevated temperatures to ensure complete dissolution and reaction of the reactants .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The product is often purified through recrystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Yttrium(III) 2-ethylhexanoate primarily undergoes coordination and substitution reactions. It can react with other ligands to form new coordination complexes. Additionally, it can participate in catalytic processes where it facilitates various organic transformations .

Common Reagents and Conditions:

Major Products Formed: The major products of these reactions are new coordination complexes or substituted yttrium compounds, depending on the nature of the reactants and reaction conditions .

Scientific Research Applications

Comparison with Similar Compounds

  • Yttrium(III) acetate hydrate
  • Yttrium(III) chloride
  • Yttrium(III) nitrate tetrahydrate
  • Zirconium(IV) 2-ethylhexanoate

Comparison: Yttrium(III) 2-ethylhexanoate is unique due to its specific ligand environment, which imparts distinct properties compared to other yttrium compounds. For example, yttrium(III) acetate hydrate and yttrium(III) chloride have different solubility and reactivity profiles, making them suitable for different applications. Zirconium(IV) 2-ethylhexanoate, while similar in ligand structure, differs in its central metal ion, leading to variations in catalytic activity and material properties .

Properties

IUPAC Name

2-ethylhexanoate;yttrium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Y/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOMHFKGCMKLDA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Y+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45O6Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575673
Record name Yttrium tris(2-ethylhexanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114012-65-6
Record name Yttrium tris(2-ethylhexanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Yttrium 2-ethylhexanoate
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Synthesis routes and methods I

Procedure details

A yttrium containing solution was prepared by mixing and reacting yttrium acetate with a stoichiometric excess of 2-ethylhexanoic acid to produce yttrium tri(2-ethylhexanoate) in 2-ethylhexanoic acid. The resulting solution contained 7.01 percent by weight yttrium, based on total weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
yttrium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A yyttrium containing solution was prepared by mixing and reacting yttrium acetate with a stoichiometric excess of 2-ethylhexanoic acid to produce yttrium tri(2-ethylhexanoate) in 2-ethylhexanoic acid. The resulting solution contained 7.01 percent by weight yttrium, based on total weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
yttrium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A yttrium precursor composition was prepared by transcarboxylating 2.7 grams of yttrium acetate with a stoichiometric excess (3.50 grams) of 2-ethylhexanoic acid to produce yttrium 2-ethylhexanoate.
Name
yttrium acetate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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